molecular formula C12H12N2OS B2938897 2-[(2,3-Dimethylphenyl)amino]-1,3-thiazole-4-carbaldehyde CAS No. 854035-82-8

2-[(2,3-Dimethylphenyl)amino]-1,3-thiazole-4-carbaldehyde

Cat. No.: B2938897
CAS No.: 854035-82-8
M. Wt: 232.3
InChI Key: ZXPUPKKDXFIKQU-UHFFFAOYSA-N
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Description

2-[(2,3-Dimethylphenyl)amino]-1,3-thiazole-4-carbaldehyde (CAS 854035-82-8) is a high-purity chemical building block with the molecular formula C12H12N2OS and a molecular weight of 232.30 g/mol . This compound features a thiazole ring, a privileged scaffold in medicinal chemistry known for its significant biological activities and presence in numerous therapeutic agents . The thiazole nucleus is a versatile heterocycle found in a wide range of bioactive molecules, including approved drugs and candidates in clinical and preclinical development for various pathological conditions . Its core structure is integral to drugs such as the antimicrobial Sulfathiazole, the antiulcer agent Nizatidine, and the kinase inhibitor Dasatinib, which is used in the treatment of chronic myeloid leukemia . The reactive aldehyde group at the 4-position of the thiazole ring makes this compound a particularly valuable synthon for further chemical modifications and structure-activity relationship (SAR) studies. Researchers can utilize this functional group to synthesize diverse derivatives, including Schiff bases, amides, and other complex molecules, for screening and optimization in drug discovery campaigns . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-(2,3-dimethylanilino)-1,3-thiazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c1-8-4-3-5-11(9(8)2)14-12-13-10(6-15)7-16-12/h3-7H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXPUPKKDXFIKQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC2=NC(=CS2)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,3-Dimethylphenyl)amino]-1,3-thiazole-4-carbaldehyde typically involves the reaction of 2,3-dimethylaniline with thioamide and a formylating agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the chemicals involved.

Chemical Reactions Analysis

Types of Reactions

2-[(2,3-Dimethylphenyl)amino]-1,3-thiazole-4-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: 2-[(2,3-Dimethylphenyl)amino]-1,3-thiazole-4-carboxylic acid.

    Reduction: 2-[(2,3-Dimethylphenyl)amino]-1,3-thiazole-4-methanol.

    Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

2-[(2,3-Dimethylphenyl)amino]-1,3-thiazole-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2,3-Dimethylphenyl)amino]-1,3-thiazole-4-carbaldehyde involves its interaction with specific molecular targets. The thiazole ring and aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This compound may also participate in redox reactions, influencing cellular pathways and processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural features and properties of 2-[(2,3-Dimethylphenyl)amino]-1,3-thiazole-4-carbaldehyde and related thiazole-4-carbaldehyde derivatives:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Notable Properties/Activities
This compound 2,3-dimethylphenylamino C₁₂H₁₂N₂OS 232.30 High lipophilicity; potential fungicidal activity (inferred)
2-(4-Aminophenyl)-1,3-thiazole-4-carbaldehyde 4-aminophenyl C₁₀H₈N₂OS 204.25 Enhanced solubility in polar solvents due to -NH₂ group
2-(2-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde 2-methoxyphenyl C₁₁H₉NO₂S 219.26 Electron-donating methoxy group stabilizes aromatic ring
2-Phenyl-1,3-thiazole-4-carbaldehyde phenyl C₁₀H₇NOS 189.23 Used in Schiff base synthesis; moderate reactivity
Key Observations:

Substituent Effects on Lipophilicity: The 2,3-dimethylphenyl group in the target compound increases molecular weight and lipophilicity compared to simpler phenyl or aminophenyl analogs. This may enhance membrane permeability but reduce aqueous solubility. The 4-aminophenyl derivative () exhibits polarity due to the -NH₂ group, improving solubility in polar solvents .

The dimethyl substituents in the target compound are electron-neutral, offering steric hindrance without significant electronic modulation.

Reactivity of the Carbaldehyde Group :

  • All analogs share a reactive carbaldehyde moiety, enabling condensation reactions with amines or hydrazines to form Schiff bases or hydrazones. For example, 2-phenylthiazole-4-carbaldehyde was used to synthesize a thiadiazole-thiol derivative with a yield of 70% .

Biological Activity

2-[(2,3-Dimethylphenyl)amino]-1,3-thiazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores various aspects of its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by research findings and data tables.

  • Molecular Formula : C12H12N2OS
  • Molecular Weight : 232.3 g/mol
  • CAS Number : 854035-82-8

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, compounds similar to this compound exhibited activity against various Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
2aS. aureus8 µg/mL
2bE. coli16 µg/mL
2cC. albicans32 µg/mL

The data indicate that thiazole derivatives can be effective against resistant strains of bacteria and fungi, suggesting their potential as lead compounds for drug development .

Anticancer Activity

The anticancer properties of thiazole derivatives have been extensively studied. Research indicates that modifications in the thiazole structure can enhance anticancer activity.

Case Study: Anticancer Effects on Cell Lines

In vitro studies have shown that thiazole derivatives can significantly reduce cell viability in cancer cell lines such as Caco-2 and A549.

Table 2: Anticancer Activity Against Various Cell Lines

CompoundCell LinePercentage Viability (%)IC50 (µM)
3eCaco-227.215
3kA54944.020
17fCaco-246.018

The results suggest that structural modifications, such as the addition of electron-withdrawing groups on the phenyl ring, can enhance cytotoxic activity .

The mechanism by which thiazole derivatives exert their biological effects often involves interaction with specific biological targets. For example:

  • Antibacterial Activity : The presence of the thiazole ring is thought to interfere with bacterial cell wall synthesis or function.
  • Anticancer Activity : These compounds may induce apoptosis in cancer cells through the activation of intrinsic pathways or inhibition of oncogenic signaling pathways.

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